(R)-tert-Butyl 2-amino-3-hydroxypropanoate
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Overview
Description
Synthesis Analysis
The synthesis of “®-tert-Butyl 2-amino-3-hydroxypropanoate” involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the retrieved resources. For detailed synthesis methods, please refer to the original sources .Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 2-amino-3-hydroxypropanoate” is C7H15NO3 . The molecular weight is 161.20 . Unfortunately, the exact molecular structure is not available in the retrieved resources.Physical And Chemical Properties Analysis
“®-tert-Butyl 2-amino-3-hydroxypropanoate” has a molecular weight of 161.20 . It should be stored in a dark place, in an inert atmosphere, and under -20°C . The boiling point is not specified .Scientific Research Applications
- The tert-butyl (t-Bu) group serves as an excellent probe for nuclear magnetic resonance (NMR) studies. Due to its three chemically identical methyl groups, the t-Bu moiety exhibits exceptionally narrow and intense NMR signals. Even when attached to large proteins or complexes, these signals remain detectable . Researchers use t-Bu-labeled compounds like tert-Butyl D-serinate to investigate protein structures, dynamics, and interactions.
- D-Serine, a natural amino acid, plays a crucial role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is essential for synaptic plasticity and memory formation in the brain. tert-Butyl D-serinate, as a derivative of D-serine, has potential applications in understanding NMDA receptor function and modulating neurotransmission .
- D-Serine is implicated in neuroprotection and synaptic plasticity. Researchers explore its potential therapeutic effects in neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. tert-Butyl D-serinate may enhance cognitive function and protect neurons from oxidative stress .
- Some studies suggest that tert-Butyl D-serinate exhibits antibacterial activity. Researchers investigate its potential as an antimicrobial agent against pathogenic bacteria. Further research is needed to understand its mechanism of action and optimize its efficacy .
- tert-Butyl D-serinate has been studied in the context of cancer biology. It may impact cell proliferation, migration, and invasion. Researchers explore its effects on cancer cell lines and tumor growth. However, more research is required to establish its clinical relevance .
- Enzymes play critical roles in various biological processes. tert-Butyl D-serinate may act as an inhibitor for specific enzymes, affecting metabolic pathways or signaling cascades. Researchers investigate its selectivity and potency against specific enzyme targets .
NMR Spectroscopy Probes
Neurotransmitter Research
Neuroprotection and Neurodegenerative Diseases
Antibacterial Properties
Cancer Research
Enzyme Inhibition Studies
Safety and Hazards
The compound is labeled with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHVOIWMNRLH-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-amino-3-hydroxypropanoate |
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